molecular formula C10H19Br B2650016 7-Bromoheptylcyclopropane CAS No. 2138409-38-6

7-Bromoheptylcyclopropane

Cat. No.: B2650016
CAS No.: 2138409-38-6
M. Wt: 219.166
InChI Key: MIGNBLBJMHJREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoheptylcyclopropane is an organic compound that features a cyclopropane ring attached to a heptyl chain with a bromine atom at the seventh position. Cyclopropane rings are known for their high reactivity due to the significant angle strain in the three-membered ring. The presence of the bromine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptylcyclopropane typically involves the cyclopropanation of a suitable heptyl precursor followed by bromination. One common method is the reaction of heptylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by bromination using N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the heptyl precursor and brominating agents are fed into a reactor. This method ensures high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various functionalized cyclopropane derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Functionalized cyclopropane derivatives.

    Reduction: Heptylcyclopropane.

    Oxidation: Cyclopropane carboxylic acids or ketones.

Scientific Research Applications

7-Bromoheptylcyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 7-Bromoheptylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution or radical reactions. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

    Cyclopropylmethane: A simpler cyclopropane derivative without the heptyl chain or bromine atom.

    7-Chloroheptylcyclopropane: Similar structure but with a chlorine atom instead of bromine.

    Heptylcyclopropane: Lacks the bromine atom, making it less reactive.

Uniqueness: 7-Bromoheptylcyclopropane is unique due to the combination of the cyclopropane ring and the bromine atom, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

7-bromoheptylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNBLBJMHJREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.